6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a formyl (-CHO) group at position 6 and a carboxylic acid (-COOH) group at position 3. Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their pharmaceutical relevance, serving as key scaffolds in drug discovery due to their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The carboxylic acid group enhances coordination capabilities with transition metals, making such compounds valuable ligands in metallodrug design . The formyl group at position 6 introduces unique reactivity, enabling further functionalization via nucleophilic additions or condensations, which is critical for tailoring pharmacokinetic properties .
Properties
IUPAC Name |
6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-9-7-6(8(13)14)2-10-11(7)3-5/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFAQVDMGROPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-23-3 | |
| Record name | 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring, enhancing the compound’s functional diversity . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Studies have demonstrated that this compound can inhibit tumor cell proliferation. For example, in vitro assays showed IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . Its mechanism may involve kinase inhibition, targeting pathways critical for cancer cell survival .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in macrophage cell lines, indicating its usefulness in treating inflammatory diseases .
The biological activities of 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are noteworthy:
- α-Glucosidase Inhibition : This property is crucial for diabetes management as it slows carbohydrate absorption in the intestines. Some derivatives exhibit inhibitory effects with IC50 values significantly lower than standard treatments like acarbose .
- Fluorescent Properties : The pyrazolo[1,5-a]pyrimidine core can be modified to create fluorescent compounds useful in biological imaging and as biomarkers for cancer cells .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid resulted in a significant reduction in tumor size compared to controls. This underscores its potential as a lead compound for anticancer drug development.
Safety and Toxicity Assessment
Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments, suggesting that the compound could be developed further for clinical applications .
Mechanism of Action
The mechanism of action of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Formyl vs. Halogen Substituents : The formyl group increases polarity compared to halogens (F, Br, I), enhancing solubility in polar solvents. However, halogens like iodine offer utility in heavy-atom chemistry .
- Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl 6-bromo) exhibit higher lipophilicity, favoring membrane permeability, whereas carboxylic acids are more reactive in coordination chemistry .
Biological Activity
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1356016-23-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the molecular formula and a molecular weight of 191.14 g/mol. The structure consists of a pyrazole ring fused with a pyrimidine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.14 g/mol |
| CAS Number | 1356016-23-3 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of appropriate precursors such as 3-amino-pyrazoles with various electrophilic agents. The methods employed have been optimized for yield and purity, allowing for functionalization at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth .
Case Study: Anticancer Efficacy
- A study published in 2020 highlighted that certain derivatives showed selective cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis.
Enzyme Inhibition
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has also been reported to act as an inhibitor of various enzymes. This property is crucial for developing drugs targeting specific pathways in diseases such as cancer and inflammation.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Bruton’s Tyrosine Kinase | Selective Inhibitor | |
| Cyclin-dependent Kinases | Competitive Inhibitor |
Psychopharmacological Effects
Emerging research suggests that this compound may also exhibit psychopharmacological effects. It has been implicated in modulating neurotransmitter systems, which could have implications for treating disorders such as anxiety and depression .
Q & A
Q. What are the common synthetic routes for preparing 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?
A multi-step synthetic approach is typically employed. One methodology involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization at the 6-position. For example, 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are synthesized via cyclization and subsequent substitution reactions using reagents like DMF dimethylacetal . Advanced intermediates such as 6-bromo or 6-fluoro derivatives (e.g., CAS 1613191-77-7) are accessible through halogenation or fluorination steps .
Q. What spectroscopic techniques are recommended for characterizing 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and electronic environments (e.g., δ 2.65 ppm for methyl groups in 5-methyl-7-phenyl derivatives) .
- LC-MS and HRMS : For molecular weight validation and purity assessment (e.g., rt = 3.11 min for LC-MS traces) .
- X-ray crystallography : To resolve crystal structures, as demonstrated for copper complexes with pyrazolo[1,5-a]pyrimidine-3-carboxylate ligands (Cu–O bond length: 1.913 Å) .
Q. What safety precautions are critical when handling pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
These compounds often exhibit acute toxicity (Category 4 oral), skin/eye irritation (Category 2), and respiratory hazards. Mitigation includes:
- Using PPE (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation.
- Storing at 2–8°C and disposing of waste via certified protocols .
Advanced Research Questions
Q. How does the introduction of electron-withdrawing groups (e.g., formyl) at the 6-position influence reactivity?
The formyl group enhances electrophilicity at the 6-position, facilitating nucleophilic substitutions (e.g., amidation or cyclization). For example, 6-bromo derivatives undergo Suzuki couplings with aryl boronic acids to generate biaryl analogs . Computational studies (e.g., DFT) can predict electronic effects, while comparative NMR analysis of 6-cyano vs. 6-amino derivatives reveals distinct electronic environments .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 6-position (e.g., methyl, phenyl, cyclopropyl) identifies critical functional groups. For instance, 5-cyclopropyl-7-(trifluoromethyl) derivatives show enhanced enzyme inhibition compared to methyl analogs .
- In Vitro Assays : Testing against target proteins (e.g., glucocerebrosidase) clarifies mechanistic discrepancies .
- Data Normalization : Account for batch-to-batch purity variations (e.g., ≥95% purity for consistent results) .
Q. How can reaction conditions be optimized for regioselective functionalization at the 6-position?
- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-position over the 3-carboxylic acid group .
- Catalytic Systems : Copper(I) iodide promotes Ullman-type couplings for aryl introductions .
- Temperature Modulation : Low temperatures (−78°C to 0°C) reduce side reactions during lithiation or Grignard additions .
Q. What are key considerations when designing metal complexes with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ligands?
- Denticity : The ligand can coordinate via carboxylate O and pyrimidine N atoms, forming square-planar (Cu²+) or octahedral (Mn²+) geometries .
- Stoichiometry : A 1:2 metal-to-ligand ratio is typical for stable mononuclear complexes .
- Spectroscopic Validation : EPR and UV-Vis spectroscopy confirm oxidation states and ligand-field effects .
Methodological Guidance for Data Contradictions
- Spectral Anomalies : If expected NMR peaks (e.g., acid OH) are absent, confirm deuteration levels in DMSO-d6 or use alternative solvents (CDCl3) .
- Biological Replicates : Perform triplicate assays to distinguish experimental noise from true activity differences .
- Crystallographic Refinement : Use software like SHELXL for high-resolution structural validation when crystallizing metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
